molecular formula C14H19NO2 B8735832 6-(2-Dimethylaminoethoxy)-1-tetralone CAS No. 62325-06-8

6-(2-Dimethylaminoethoxy)-1-tetralone

Cat. No.: B8735832
CAS No.: 62325-06-8
M. Wt: 233.31 g/mol
InChI Key: CAIDTRYYHGGEMP-UHFFFAOYSA-N
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Description

6-(2-Dimethylaminoethoxy)-1-tetralone is a tetralone-based chemical compound intended for research and development purposes. Tetralone derivatives are of significant interest in medicinal chemistry, particularly in the exploration of novel central nervous system (CNS) active agents . Scientific literature and patents indicate that structurally similar tetralone compounds functionalized with basic amino side chains have been investigated as potential monoamine reuptake inhibitors . These inhibitors can affect neurotransmitters like serotonin and norepinephrine, which are key targets in neuropharmacological research for conditions such as depression . The molecular scaffold of this compound makes it a valuable intermediate for synthetic chemists working on the construction of complex, polycyclic nitrogen-containing heterocycles, which are common structural motifs in many biologically active molecules . As such, this compound serves as a building block for the synthesis and evaluation of new chemical entities in a laboratory setting. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

62325-06-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H19NO2/c1-15(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)16/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

CAIDTRYYHGGEMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1-Tetralone Derivatives

Substituent Position and Type

The biological activity of 1-tetralone derivatives is highly dependent on the position and nature of substituents:

Compound Substituent Position Substituent Type Key Properties/Applications References
6-(2-Dimethylaminoethoxy)-1-tetralone C6 Dimethylaminoethoxy Potential MAO/ROS modulation (theoretical)
6-Methoxy-1-tetralone C6 Methoxy Precursor for bioactive compounds
6-Hydroxy-1-tetralone C6 Hydroxy Intermediate for aniline synthesis
5,6-Dimethoxy-1-tetralone C5, C6 Methoxy MAO inhibition, antifungal activity
6-Amino-1-tetralone C6 Amino Enhanced ROS inhibition in macrophages
7-Benzyloxy-1-tetralone C7 Benzyloxy Potent MAO-B inhibition (IC₅₀ < 1 µM)
Key Observations:
  • C6 vs. C7 Substitution: Substitution at C7 (e.g., benzyloxy) often yields stronger monoamine oxidase (MAO) inhibition compared to C6-substituted derivatives. For example, 7-benzyloxy-1-tetralone derivatives exhibit IC₅₀ values < 1 µM for MAO-B, whereas C6-substituted analogs generally show reduced potency .
  • Dimethylaminoethoxy Group: The dimethylaminoethoxy substituent at C6 introduces steric bulk and basicity, which may affect membrane permeability and target binding.
MAO Inhibition
  • 7-Substituted Derivatives : 7-Benzyloxy-1-tetralone derivatives demonstrate superior MAO-B selectivity and potency, attributed to optimal interactions with the enzyme’s substrate cavity .
  • 6-Substituted Derivatives : 6-Methoxy and 6-hydroxy analogs show moderate MAO inhibition but are more commonly used as synthetic intermediates. For example, 6-hydroxy-1-tetralone is a precursor for 5-chloromethyl derivatives with antileishmanial activity .
  • The dimethylamino group could mimic amine-containing MAO inhibitors like rasagiline .
ROS Inhibition
  • 6-Amino-1-tetralone Chalcones: Derivatives with an amino group at C6 (e.g., compound 18 in ) exhibit potent ROS inhibition in LPS-stimulated macrophages (IC₅₀ = 0.25 µM). This highlights the importance of electron-donating groups at C6 for antioxidant activity .

Preparation Methods

Reaction Mechanism and Conditions

In the patented method (CN111333494A), anisole is dissolved in a solvent such as dichloroethane, followed by the addition of a Lewis acid (e.g., aluminum chloride) and slow dropwise addition of an acylating agent like acetyl chloride. The reaction proceeds via electrophilic substitution at the para position of the methoxy group, forming a γ-arylbutyryl chloride intermediate. Subsequent intramolecular cyclization under controlled temperatures yields 6-methoxy-1-tetralone.

Key parameters:

  • Step 1 (Acylation): Conducted at 0–15°C to minimize side reactions.

  • Step 2 (Cyclization): Temperature elevated to 80–100°C to drive ring closure.

  • Solvent: Dichloroethane optimizes intermediate stability and Lewis acid activity.

Yield and Purity Optimization

The crude product is purified via solvent extraction and recrystallization. Using a 1:1 mixture of isopropanol and petroleum ether for recrystallization achieves a purity of 99.1% with an 85.8% molar yield. Suboptimal temperature control during cyclization reduces yield to 73.5% and introduces 8.9% isomer contamination.

Oxidation of 6-Methoxy-1-Tetralol

A green chemistry approach utilizes the oxidation of 6-methoxy-1-tetralol (the alcohol precursor) to the ketone. The method reported in ChemicalBook employs iodobenzene diacetate (IBX) and Oxone in a micellar medium.

Micellar Catalysis with CTAB

In a water-based system, cetyltrimethylammonium bromide (CTAB) forms micelles that solubilize the alcohol substrate. Oxidation with IBX (0.01 equiv.) and Oxone (1.1 equiv.) at room temperature achieves a 91% yield of 6-methoxy-1-tetralone within 2 hours.

Advantages:

  • Eliminates organic solvents.

  • CTAB enhances reaction kinetics by concentrating reactants at the micelle interface.

Dehydrogenation of 6-Methoxy-1-Tetralone Derivatives

While dehydrogenation typically converts tetralones to naphthols, studies in the Canadian Journal of Chemistry reveal side reactions relevant to functional group stability.

Palladium-Catalyzed Dehydrogenation

Dehydrogenation of 6-methoxy-1-tetralone using palladium-carbon (30%) at 280–300°C under CO₂ yields 6-methoxy-1-naphthol. This side reaction underscores the need for inert atmospheres during high-temperature steps in tetralone synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts85.899.1High purity, scalableRequires hazardous Lewis acids
Hydrogenation>98Solvent-free, low wasteLimited data for methoxy derivatives
Micellar Oxidation91Green chemistry, fastRequires specialized surfactants

Industrial-Scale Purification Strategies

Post-synthesis purification is critical for pharmaceutical-grade 6-methoxy-1-tetralone. The patented method employs a multistep process:

  • Quenching: Reaction mixture poured into ice-water to precipitate intermediates.

  • Solvent Extraction: Dichloroethane removes organic impurities.

  • Recrystallization: Isopropanol/petroleum ether mixture yields >99% purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for introducing alkoxyamine substituents (e.g., 2-dimethylaminoethoxy) into tetralone scaffolds?

  • Methodological Answer : Alkoxyamine groups are typically introduced via nucleophilic substitution of halogenated tetralone intermediates. For example, bromination of tetralone derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (-78°C) generates brominated intermediates . Subsequent substitution with dimethylaminoethoxy groups can be achieved using sodium methoxide and copper(I) iodide in DMF under reflux conditions, as demonstrated in analogous methoxylation reactions . Purification via silica gel chromatography is critical to isolate the desired product.

Q. Which analytical techniques are essential for structural confirmation of 6-(2-dimethylaminoethoxy)-1-tetralone?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O) functional groups. Mass spectrometry (MS) provides molecular weight validation, while thin-layer chromatography (TLC) monitors reaction progress . Elemental analysis ensures purity and stoichiometric consistency .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation or alkoxy substitution in tetralone derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions and catalysts. For bromination, low temperatures (-78°C) and solvents like toluene minimize side reactions . Copper(I) iodide in DMF enhances nucleophilic substitution efficiency for bulky groups like dimethylaminoethoxy by stabilizing transition states . Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design .

Q. What strategies mitigate low yields during large-scale synthesis of aminoalkoxy-tetralones for preclinical studies?

  • Methodological Answer : Optimizing reaction scalability requires:

  • Reagent Selection : Avoiding hazardous reagents (e.g., diazoketones) and replacing them with safer alternatives like KMnO₄ for oxidations .
  • Process Efficiency : Reducing reflux times (e.g., from 24 hours to shorter durations) via microwave-assisted synthesis or flow chemistry .
  • Purification : Scaling column chromatography using automated systems or alternative methods like crystallization .

Q. How do competing side reactions (e.g., over-oxidation or dimerization) impact synthesis, and how are they controlled?

  • Methodological Answer : Over-oxidation of tetralones can occur with strong oxidizing agents like CrO₃. Controlled stoichiometry and low temperatures (15–20°C) minimize this . Dimerization is suppressed by using dilute reaction conditions and radical inhibitors. Real-time monitoring via TLC or in-situ IR helps detect intermediates early .

Q. What alternative synthetic routes exist if direct substitution fails to introduce the dimethylaminoethoxy group?

  • Methodological Answer : If nucleophilic substitution is ineffective, consider:

  • Protection-Deprotection : Temporarily protecting the ketone group with ethylene glycol, followed by alkylation and deprotection .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) to introduce aminoethoxy groups via aryl halide intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar tetralone syntheses: How should researchers validate protocols?

  • Methodological Answer : Variability often stems from reagent purity, solvent dryness, or subtle procedural differences (e.g., cooling rates). Reproducibility requires strict adherence to documented protocols, including pre-drying solvents over anhydrous MgSO₄ and standardizing equipment (e.g., Dean-Stark traps for azeotropic removal of water) . Cross-referencing multiple literature sources (e.g., ) helps identify critical steps affecting yield.

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